molecular formula C13H13N B1586183 3-(4-Methylphenyl)aniline CAS No. 400751-16-8

3-(4-Methylphenyl)aniline

Cat. No. B1586183
M. Wt: 183.25 g/mol
InChI Key: LCYGPGAOVHOANX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Methylphenyl)aniline can be achieved by various methods. For instance, one method involves the direct reductive amination of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with various substituted aromatic amines using NaBH4 in the presence of I2 as a reducing agent .


Molecular Structure Analysis

The molecular formula of 3-(4-Methylphenyl)aniline is C13H13N. Detailed studies of the molecular and electronic structures, vibrational frequencies, and infrared intensities of aniline and its derivatives have been carried out using the density functional method .


Chemical Reactions Analysis

3-(4-Methylphenyl)aniline can undergo various chemical reactions. For instance, it can participate in a direct reductive amination reaction with 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde using NaBH4 in the presence of I2 as a reducing agent .


Physical And Chemical Properties Analysis

3-(4-Methylphenyl)aniline is a colorless to slightly yellow liquid. The exact physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Corrosion Inhibition

(Daoud et al., 2014) explored the synthesis of a compound structurally related to 3-(4-Methylphenyl)aniline and its application as a corrosion inhibitor for mild steel in acidic environments. The study highlights the efficiency of this compound in preventing corrosion, offering potential applications in industrial settings where metal preservation is crucial.

Sensing and Detection

(Jin & Yan, 2021) developed a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker for aniline exposure in humans. This research underscores the potential of derivatives of 3-(4-Methylphenyl)aniline in creating sensitive and selective sensors for health monitoring and environmental surveillance.

Electroluminescence and Material Science

(Vezzu et al., 2010) investigated tetradentate bis-cyclometalated platinum complexes with ligands derived from N,N-Di(6-phenylpyridin-2-yl)aniline for electroluminescent applications. The study contributes to the development of advanced materials for organic light-emitting diodes (OLEDs), emphasizing the role of aniline derivatives in improving device performance.

Environmental Biotechnology

(Liu et al., 2002) describes the isolation of Delftia sp. AN3, capable of degrading aniline and its derivatives, including 3-(4-Methylphenyl)aniline. This research is pivotal for environmental bioremediation strategies, showcasing the potential for biological methods to manage and mitigate pollution from aniline compounds.

Conductive Polymers

(Dias et al., 2006) explored a copper-catalyzed route to synthesize polyaniline from aniline dimers, offering insights into creating conductive polymers. This work underlines the importance of aniline derivatives in synthesizing materials with significant electrical conductivity, relevant for various electronic applications.

Safety And Hazards

3-(4-Methylphenyl)aniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer. It also causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

3-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYGPGAOVHOANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361409
Record name 4'-Methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)aniline

CAS RN

400751-16-8
Record name 4'-Methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4′-Methyl-3-nitro-biphenyl (1.9 g) dissolved in isopropyl alcohol (30 mL) and iron (III) chloride (0.19 g) added followed by charcoal (0.19 g). Mixture heated to 65° C. before adding hydrazine hydrate (7.6 mL) slowly for 45 minutes under nitrogen. Mixture stirred for a further 2 hours at 70° C. Mixture filtered and washed with ethyl acetate. Organics combined and washed with water (50 mL) and brine (50 mL) before drying over sodium sulfate, filtering and evaporating to dryness to leave a yellow solid (1.55 g, 95%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
7.6 mL
Type
reactant
Reaction Step Three
Quantity
0.19 g
Type
catalyst
Reaction Step Four
Name
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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